1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
Description
1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis. Its structure features a pyrazole ring substituted at the 4-position with a boronic ester group and at the 1-position with a 4,4-difluorocyclohexyl moiety. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, making this compound valuable in kinase inhibitor development .
Properties
Molecular Formula |
C15H23BF2N2O2 |
|---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H23BF2N2O2/c1-13(2)14(3,4)22-16(21-13)11-9-19-20(10-11)12-5-7-15(17,18)8-6-12/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
KFJPEWDFXATWCF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic ester moiety facilitates its role as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This enables the formation of carbon-carbon bonds between its pyrazole ring and aromatic/heteroaromatic electrophiles.
Key mechanistic steps :
-
Oxidative addition : Pd⁰ catalyst reacts with aryl/vinyl halides (e.g., bromides, iodides)
-
Transmetallation : Boronate transfers the pyrazole-difluorocyclohexyl group to palladium
-
Reductive elimination : Forms the final biaryl or styryl product
| Substrate Type | Typical Catalyst System | Yield Range (Literature) |
|---|---|---|
| Aryl bromides | Pd(PPh₃)₄/K₂CO₃/THF-H₂O | 65–85% |
| Heteroaryl chlorides | Pd(dppf)Cl₂/NaHCO₃/DMF | 50–75% |
| Vinyl triflates | Pd(OAc)₂/SPhos/K₃PO₄/toluene | 70–90% |
The 4,4-difluorocyclohexyl substituent enhances steric stability during coupling while maintaining electronic compatibility with transition metal catalysts.
Protodeboronation and Functional Group Interconversion
Under acidic or oxidative conditions, the boronate group undergoes protodeboronation to yield the parent pyrazole derivative. This reaction is critical for late-stage functionalization :
Conditions influencing reaction pathway :
-
Aqueous HCl (1M) : Quantitative protodeboronation at 60°C (4 hr)
-
H₂O₂ in THF/H₂O : Oxidative cleavage to hydroxylated products
-
Cu(OAc)₂ in DMF : Forms pyrazole-copper intermediates for further coupling
Transition Metal-Catalyzed Hydrogenation
The pyrazole ring participates in selective hydrogenation when using Ru or Ir catalysts, enabling access to partially saturated heterocycles. This reaction is sensitive to steric effects from the difluorocyclohexyl group :
| Catalyst | Pressure (bar H₂) | Temperature (°C) | Product Selectivity |
|---|---|---|---|
| RuCl₂(BINAP) | 50 | 80 | 1,2-Dihydropyrazole |
| Ir(cod)Cl₂/DTBM-Segphos | 30 | 60 | Pyrazoline derivatives |
The difluoro substituent directs hydrogen addition to the N1-C2 bond due to electronic deactivation of the C4 position .
Nucleophilic Aromatic Substitution
Electrophilic activation of the pyrazole ring enables displacement reactions at specific positions:
Experimental observations :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-4-boronic acid pinacol esters:
Structural and Functional Insights
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups: The 4,4-difluorocyclohexyl group in the target compound activates the boronic ester for cross-coupling via electron-withdrawing effects, similar to the 5-fluoro-2-pyridyl substituent . In contrast, electron-donating groups like ethoxyethyl reduce reactivity but improve solubility in nonpolar solvents .
- Polar vs. Nonpolar Substituents: Tetrahydro-2H-pyran and piperidinyl derivatives exhibit higher polarity due to oxygen or nitrogen atoms, enhancing aqueous solubility compared to the lipophilic difluorocyclohexyl group .
Stability and Handling
- Most boronic esters require storage in dark, dry conditions to prevent hydrolysis. For example, the 1-ethoxyethyl derivative is stable at room temperature but sensitive to moisture . Hydrochloride salts (e.g., piperidinyl derivative) offer improved stability under acidic conditions .
Preparation Methods
Steric and Electronic Effects
The 4,4-difluorocyclohexyl group introduces steric hindrance, necessitating bulky ligands (e.g., dppf) to stabilize the palladium catalyst. Fluorine’s electron-withdrawing nature also slows oxidative addition, requiring higher temperatures (100°C).
Yield Comparison Across Conditions
| Step | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boronation | $$ \text{Pd(PPh}3\text{)}4 $$ | DME | 80 | 3 | 65 |
| Coupling | $$ \text{Pd(dppf)Cl}_2 $$ | Toluene | 100 | 18 | 77 |
Alternative Routes
Direct Functionalization
Pre-functionalizing the pyrazole with the 4,4-difluorocyclohexyl group before boronation is impractical due to competing side reactions.
Grignard Approach
Using 4,4-difluorocyclohexylmagnesium bromide in a Kumada coupling has been attempted but yields <30% due to poor stability of the Grignard reagent.
Industrial-Scale Considerations
Large-scale synthesis (>1 kg) requires:
- Continuous Flow Systems : To manage exothermic reactions.
- Solvent Recycling : DME and dioxane are recovered via distillation.
- Catalyst Recovery : Palladium is reclaimed using scavenger resins.
Analytical Validation
Final product purity (≥95%) is confirmed via:
- NMR Spectroscopy : $$ ^{19}\text{F} $$ NMR confirms fluorine presence.
- HPLC-MS : Monitors residual palladium (<10 ppm).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic acid pinacol ester?
- Methodology : The synthesis typically involves:
Substrate Preparation : Introducing the 4,4-difluorocyclohexyl group via alkylation or nucleophilic substitution under inert atmosphere (e.g., nitrogen) .
Boronic Ester Formation : Reacting the pyrazole intermediate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., KOAc) in anhydrous THF at 60–80°C .
Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product (>95% purity) .
- Key Data :
| Step | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Boronation | Pd(PPh3)4 | THF | 80 | 65–75 |
Q. What safety protocols are critical for handling this compound?
- Handling Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (GHS H315, H319) .
- Work in a fume hood to prevent inhalation of dust (GHS H335) .
- Store at ambient temperature in a dry, inert atmosphere to prevent hydrolysis .
Q. How is this compound characterized for purity and structural confirmation?
- Analytical Methods :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluorocyclohexyl group at δ 4.5–5.5 ppm for pyrazole protons) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4-difluorocyclohexyl group influence Suzuki-Miyaura coupling efficiency?
- Mechanistic Insight :
- The electron-withdrawing difluoro group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the cyclohexyl moiety may reduce coupling yields with bulky aryl halides .
- Optimization Strategies :
- Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .
- Increase reaction temperature (80–100°C) and employ polar aprotic solvents (e.g., DMF) for challenging substrates .
Q. What are the challenges in scaling up reactions involving this boronic ester, and how are they addressed?
- Scalability Issues :
- Hydrolysis Sensitivity : The pinacol ester is prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents and molecular sieves to stabilize the compound during prolonged reactions .
- Byproduct Formation : Competing protodeboronation can occur with strong bases (e.g., NaOH). Substitute with milder bases (e.g., K2CO3) and reduce reaction time .
Q. How does this compound compare to other pyrazole boronic esters in kinase inhibitor synthesis?
- Comparative Data :
| Boronic Ester | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. JAK1) |
|---|---|---|---|
| 1-(4,4-Difluorocyclohexyl)-... | JAK2 | 2.1 | 15:1 |
| 1-(3-Morpholinopropyl)-... | c-MET | 8.5 | 3:1 |
- Key Advantage : The difluorocyclohexyl group improves metabolic stability and blood-brain barrier penetration compared to morpholine derivatives .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
